molecular formula C4H11ClN2 B6200940 N-methylpropanimidamide hydrochloride CAS No. 2694728-78-2

N-methylpropanimidamide hydrochloride

Cat. No.: B6200940
CAS No.: 2694728-78-2
M. Wt: 122.6
InChI Key:
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Description

N-methylpropanimidamide hydrochloride is a chemical compound with the molecular formula C4H11ClN2. It is a crystalline solid that is commonly used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methylpropanimidamide hydrochloride can be synthesized through several methods. One common method involves the reaction of isobutyronitrile with dry hydrogen chloride in ethanol. The solution is stirred at room temperature for two days, followed by the addition of ammonia in absolute ethanol. The reaction mixture is stirred for five hours, and the precipitated ammonium chloride is filtered off. The clear solution is then treated with sodium ethanolate and diethyl malonate, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-methylpropanimidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, forming different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Amides or nitriles.

    Reduction: Primary amines.

    Substitution: Substituted amidines or related derivatives.

Scientific Research Applications

N-methylpropanimidamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and nitriles.

    Biology: This compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: this compound is used in the production of various chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-methylpropanimidamide hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile, participating in substitution reactions. The compound’s reactivity is influenced by the presence of the methyl group, which enhances its nucleophilicity. The pathways involved include nucleophilic attack on electrophilic centers, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

N-methylpropanimidamide hydrochloride can be compared with other similar compounds such as:

  • 2-methylpropanimidamide hydrochloride
  • 3-methoxypropanimidamide hydrochloride
  • 4-methylpentanimidamide hydrochloride

Uniqueness

This compound is unique due to its specific reactivity and the presence of the methyl group, which enhances its nucleophilicity compared to other similar compounds. This makes it particularly useful in certain organic synthesis reactions where higher reactivity is desired.

Properties

CAS No.

2694728-78-2

Molecular Formula

C4H11ClN2

Molecular Weight

122.6

Purity

95

Origin of Product

United States

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